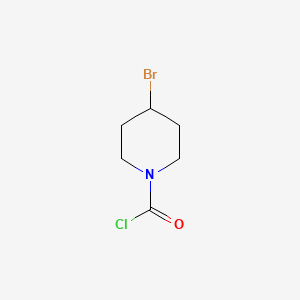

4-Bromopiperidine-1-carbonyl chloride

Beschreibung

BenchChem offers high-quality 4-Bromopiperidine-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopiperidine-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromopiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMDVPYQUGXVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Bromopiperidine-1-carbonyl Chloride: A Technical Guide for Advanced Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromopiperidine-1-carbonyl chloride, a reactive chemical intermediate of significant interest in medicinal chemistry and novel compound synthesis. Due to its reactive nature, this compound is not typically available as a stable, off-the-shelf reagent. Instead, it is most effectively generated in situ from stable precursors. This document will detail the synthetic rationale, preparation, and application of this important building block, with a focus on field-proven insights and safety protocols.

Core Concepts: Understanding the Reagent

4-Bromopiperidine-1-carbonyl chloride is a derivative of the piperidine heterocyclic system, a scaffold frequently found in pharmaceuticals.[1][2] The presence of a bromine atom at the 4-position offers a valuable site for further molecular elaboration, such as through cross-coupling reactions, while the carbonyl chloride group provides a highly reactive handle for the introduction of the piperidine moiety onto other molecules via reactions with nucleophiles.

While a dedicated CAS number for 4-Bromopiperidine-1-carbonyl chloride is not found in major chemical databases, its structure is recognized in resources like PubChem, albeit with predicted data.[3] This underscores its status as a transient, yet synthetically valuable, intermediate.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | 4-Bromopiperidine-1-carbonyl chloride | - |

| Synonyms | 4-bromo-1-(chlorocarbonyl)piperidine, 1-(chloroformyl)-4-bromopiperidine | - |

| Molecular Formula | C₆H₉BrClNO | [3] |

| Molecular Weight | 226.50 g/mol | [3] |

| CAS Number | Not assigned | - |

The Synthetic Pathway: From Stable Precursor to Reactive Intermediate

The most logical and common route to 4-Bromopiperidine-1-carbonyl chloride begins with a stable, commercially available precursor: tert-Butyl 4-bromopiperidine-1-carboxylate (CAS Number: 180695-79-8).[4][5][6][7][8] The tert-butoxycarbonyl (Boc) protecting group enhances the stability and shelf-life of the 4-bromopiperidine core.[9] The overall synthetic workflow involves two key stages: deprotection of the Boc group, followed by the reaction with a phosgene equivalent.

Caption: Synthetic workflow for 4-Bromopiperidine-1-carbonyl chloride.

Step 1: Boc Deprotection of tert-Butyl 4-bromopiperidine-1-carboxylate

The removal of the Boc protecting group is typically achieved under acidic conditions. A standard and effective method involves the use of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[10][11]

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve tert-Butyl 4-bromopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 5-10 mL per gram of starting material).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0-4.0 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the trifluoroacetate salt of 4-bromopiperidine, which can be carried forward to the next step or neutralized to the free base. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.

Step 2: Synthesis of 4-Bromopiperidine-1-carbonyl Chloride

The conversion of the deprotected 4-bromopiperidine to the corresponding carbonyl chloride is achieved by reaction with phosgene or a safer, solid phosgene equivalent such as diphosgene or triphosgene.[12][13] Triphosgene (bis(trichloromethyl) carbonate) is often preferred due to its ease of handling as a solid.[14][15][16]

WARNING: Phosgene and its equivalents are extremely toxic.[17] All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves and eye protection.[17]

Experimental Protocol: Phosgenation using Triphosgene

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromopiperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Phosgene Equivalent: In a separate flask, prepare a solution of triphosgene (0.34 eq, as one mole of triphosgene is equivalent to three moles of phosgene) in anhydrous DCM.

-

Reaction: Cool the amine solution to 0 °C. Add the triphosgene solution dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The formation of the carbamoyl chloride can be monitored by IR spectroscopy (appearance of a C=O stretch around 1780-1760 cm⁻¹).

-

In situ Use: The resulting solution of 4-Bromopiperidine-1-carbonyl chloride is typically used immediately in the subsequent reaction without isolation.

Caption: Detailed experimental workflow for the two-stage synthesis.

Reactivity and Applications in Drug Discovery

Carbamoyl chlorides are versatile electrophilic reagents.[18][19][20] The primary application of 4-Bromopiperidine-1-carbonyl chloride is in the acylation of nucleophiles, leading to the formation of stable urea and carbamate linkages.

-

Reaction with Amines: When reacted with primary or secondary amines, it forms N,N'-disubstituted ureas. This is a common strategy for linking the 4-bromopiperidine moiety to other pharmacophores.

-

Reaction with Alcohols and Phenols: Reaction with alcohols or phenols yields stable carbamates, providing another avenue for incorporating the piperidine scaffold.[21]

The 4-bromopiperidine motif is of particular interest in medicinal chemistry for several reasons:

-

Privileged Scaffold: The piperidine ring is a well-established "privileged scaffold" that can interact with a wide range of biological targets.[22]

-

Modulation of Physicochemical Properties: Its incorporation can improve properties such as solubility and cell permeability.

-

Vector for Further Functionalization: The bromine atom serves as a handle for introducing additional complexity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[23]

Safety and Handling: A Critical Imperative

The primary hazard associated with the synthesis of 4-Bromopiperidine-1-carbonyl chloride is the use of phosgene or its equivalents.

Table 2: Hazard Profile of Phosgene Equivalents

| Reagent | Form | Key Hazards |

| Phosgene | Gas | Extremely toxic, corrosive.[13] |

| Diphosgene | Liquid | Decomposes to phosgene on heating or with moisture. Toxic.[12] |

| Triphosgene | Solid | Decomposes to phosgene on heating or with nucleophiles/moisture. Toxic.[12][13] |

Core Safety Directives:

-

Engineering Controls: All work with phosgene, diphosgene, or triphosgene must be conducted in a certified chemical fume hood with robust airflow.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton), a lab coat, and chemical splash goggles at all times.[17]

-

Quenching: Any residual phosgene or its equivalents in the reaction mixture or on equipment should be quenched with a basic solution, such as aqueous sodium hydroxide or ammonia.

-

Waste Disposal: All waste materials must be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion

4-Bromopiperidine-1-carbonyl chloride, while not a commercially available reagent, represents a powerful synthetic tool for the construction of complex molecules, particularly in the realm of drug discovery. Its effective use hinges on a clear understanding of its in situ generation from stable precursors like N-Boc-4-bromopiperidine. By following robust synthetic protocols and adhering to stringent safety measures, researchers can harness the reactivity of this intermediate to efficiently assemble novel chemical entities bearing the valuable 4-bromopiperidine scaffold.

References

-

Asahara, H., Takao, N., Moriguchi, M., Inoue, T., & Ohkubo, K. (2022). Visible-light-induced phosgenation of amines by chloroform oxygenation using chlorine dioxide. Chemical Communications, 58(38), 5747–5750. [Link]

-

Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. [Link]

-

A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). PharmaTutor, 2(2), 107-115. [Link]

-

Asahara, H., Takao, N., Moriguchi, M., Inoue, T., & Ohkubo, K. (2022). Visible-light-induced phosgenation of amines by chloroform oxygenation using chlorine dioxide. ChemRxiv. [Link]

-

Wikipedia contributors. (2023). Carbamoyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

-

Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers. [Link]

-

Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Canadian Journal of Chemistry. [Link]

-

Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

-

A decade review of triphosgene and its applications in organic reactions. RSC Advances. [Link]

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules. [Link]

-

Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. Molecules. [Link]

-

Phosgene Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]

-

TRIPHOSGENE. Sdfine. [Link]

- WO2007080430A1 - Novel process.

-

Triphosgene and its Application in Organic Synthesis. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

- US4770820A - Process for the preparation of carbamoyl chlorides derived

-

Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. Chemical Science. [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters. [Link]

-

1-Boc-4-bromopiperidine. ChemBK. [Link]

-

Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application of Carbon-11 Chemistry. The Journal of Organic Chemistry. [Link]

-

tert-Butyl 4-bromopiperidine-1-carboxylate. PubChem. [Link]

-

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. PubChem. [Link]

-

4-bromopiperidine-1-carbonyl chloride. PubChemLite. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts. [Link]

-

1 Protection Reactions. Wiley-VCH. [Link]

-

N-Terminal Deprotection; Boc removal; Fmoc removal. AAPPTec. [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.[Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-bromopiperidine-1-carbonyl chloride (C6H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. CAS 180695-79-8: tert-Butyl 4-bromopiperidine-1-carboxylate [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 1-Boc-4-bromopiperidine | CAS 180695-79-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]

- 8. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. ehs.unm.edu [ehs.unm.edu]

- 18. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 19. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 22. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Bifunctional Piperidine Building Blocks for Medicinal Chemistry: A Technical Guide to Strategic Design and Application

Executive Summary

In contemporary drug discovery, the chiral piperidine scaffold is recognized as a privileged structure, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules[1]. As a Senior Application Scientist, I have observed that the transition from simple heterocycles to bifunctional piperidine building blocks —molecules possessing two orthogonally reactive or protective functional groups—has fundamentally accelerated the synthesis of complex therapeutics. This technical guide explores the causality behind the design of these scaffolds, details self-validating synthetic protocols, and examines their authoritative applications in targeted therapies such as PARP and DPP-IV inhibition.

The Privileged Piperidine Scaffold: Causality in Design

Why Piperidine?

The ubiquitous presence of the piperidine ring in FDA-approved drugs is not coincidental. Structurally, the saturated six-membered nitrogenous ring provides a rigid, three-dimensional framework that effectively modulates critical drug properties, including aqueous solubility, lipophilicity (LogP), and metabolic stability[1]. By tuning the basicity (pKa) of the secondary amine, medicinal chemists can optimize the molecule's absorption and distribution profiles.

The Power of Bifunctionality

A prime example of a highly effective bifunctional building block is (S)-benzyl piperidin-3-ylcarbamate [1]. The causality behind its design lies in its dual-handle nature:

-

The Carbamate Vector (3-position): The introduction of a carbamate, particularly with defined (S)-stereochemistry, acts as a precise vector for molecular recognition by target proteins. This stereochemical control is critical for maximizing drug-target binding affinity while minimizing off-target toxicity[1].

-

The Benzyl Protecting Group (1-position): The benzyl group serves as a robust protecting group for the piperidine nitrogen. This enables regioselective late-stage functionalization at other positions of the ring before the nitrogen is deprotected and elaborated in the final synthetic steps[1].

Strategic Synthesis and Stereochemical Control

To fully leverage the piperidine scaffold, researchers must employ synthetic strategies that guarantee high enantiomeric and diastereomeric purity. Modern approaches, such as Diversity-Oriented Synthesis (DOS) utilizing Type II Anion Relay Chemistry (ARC), allow chemists to construct all possible stereoisomers of highly substituted (e.g., 2,4,6-trisubstituted) piperidines[2]. This modular approach uses bifunctional linchpins to iteratively build the scaffold, ensuring comprehensive structure-activity relationship (SAR) coverage[2].

Below is a self-validating protocol for the resolution of a bifunctional piperidine intermediate, a foundational workflow in early-stage drug discovery.

Experimental Protocol 1: Resolution of (S)-Benzyl Piperidin-3-ylcarbamate

Purpose: To isolate the enantiopure (S)-isomer from a racemic mixture using a chiral resolving agent, ensuring precise stereochemical control for downstream coupling.

-

Dissolution: Suspend the racemic benzyl piperidin-3-ylcarbamate (1.0 eq) in a suitable solvent (e.g., ethanol) and apply gentle heating until complete dissolution is achieved[1].

-

Chiral Agent Addition: Slowly add a solution of the chosen chiral resolving agent (e.g., tartaric acid derivative, ~0.5 eq) dissolved in the same solvent[1]. Causality: Using 0.5 equivalents drives the thermodynamic formation of the less soluble diastereomeric salt.

-

Thermal Gradient: Remove the heat source and allow the mixture to cool slowly to room temperature. Causality: A slow cooling ramp promotes ordered nucleation, preventing the entrapment of the undesired enantiomer within the crystal lattice.

-

Crystallization: Transfer the flask to an ice bath (0–4 °C) for 2 hours to drive the precipitation of the diastereomeric salt to completion[1].

-

Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent to remove mother liquor impurities, then dry under high vacuum[1].

-

Validation Checkpoint (Self-Validating System): Before proceeding to the liberation step (treating the salt with a mild base to yield the free (S)-enantiomer), analyze a small aliquot of the salt via chiral HPLC. A diastereomeric excess (d.e.) of >98% validates the protocol's success and ensures the trustworthiness of the biological data generated downstream.

Caption: Synthetic and Resolution Workflow for (S)-Benzyl Piperidin-3-ylcarbamate.

Pharmacological Applications: Target Modulation

Bifunctional piperidines have proven indispensable in the development of highly selective inhibitors across various therapeutic areas, most notably in oncology and metabolic diseases.

Oncology: PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme responsible for repairing DNA single-strand breaks. Piperidine-based derivatives have been heavily utilized to design potent PARP inhibitors[3]. For example, Niraparib (MK-4827) , a dual PARP1/2 inhibitor, features a piperidine ring that projects into the enzyme's catalytic domain, forming stable hydrogen bonds that anchor the drug[4]. This interaction not only inhibits catalytic activity (IC50 = 3.76 nM for PARP-1) but also traps the PARP protein on the DNA[4]. In tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this leads to unresolved double-strand breaks and subsequent tumor cell death via synthetic lethality[3].

Caption: Mechanism of PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells.

Metabolic Diseases: DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a cornerstone in the management of Type 2 Diabetes, functioning by preventing the degradation of incretin hormones like GLP-1. Replacing traditional heterocycles (such as piperazine) with piperidine ring systems has yielded highly potent and selective DPP-IV inhibitors[5]. Structure-activity relationship (SAR) studies reveal that specific N-substituted 4-hydrazino piperidines and piperidine-sulfonamide analogs can achieve target inhibition in the low nanomolar range, effectively stimulating insulin release and improving glucose tolerance[6][7].

Quantitative Efficacy Data

The following table summarizes the quantitative binding affinities of representative piperidine-based therapeutics, highlighting the scaffold's versatility across different biological targets.

Table 1: Quantitative Data of Representative Piperidine-Based Inhibitors

| Compound / Scaffold Class | Primary Target | IC50 Value | Therapeutic Application | Reference |

| Niraparib (MK-4827) | PARP-1 / PARP-2 | 3.76 nM / 2.15 nM | Oncology (BRCA-mutated cancers) | [4] |

| Piperidine-benzamide 6a | PARP-1 | 8.33 nM | Oncology (Breast cancer) | [3] |

| Piperidine-sulfonamide 38 | DPP-IV | ~nM range | Metabolic Diseases (Type 2 Diabetes) | [7] |

| Hydrazino piperidine 22e | DPP-IV | 88 nM | Metabolic Diseases (Type 2 Diabetes) | [6] |

Late-Stage Functionalization Protocol

To maximize the utility of bifunctional piperidines in drug discovery, chemists frequently employ late-stage cross-coupling. The presence of orthogonal protecting groups allows for the selective functionalization of the piperidine core without disrupting existing stereocenters.

Experimental Protocol 2: General Palladium-Catalyzed Cross-Coupling of Piperidine Intermediates

Purpose: To couple a halogenated bifunctional piperidine intermediate with an aryl boronic acid via Suzuki-Miyaura coupling.

-

Reagent Setup: In an oven-dried Schlenk flask, combine the halogenated piperidine intermediate (1.0 eq), the corresponding aryl boronic acid (1.2 eq), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

-

Solvent & Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) followed by an aqueous base solution (e.g., K₂CO₃, 2.0 eq). Causality: Degassing is mandatory to prevent the oxidative deactivation of the Pd(0) active catalytic species.

-

Reaction: Seal the flask and heat the mixture to 80–90 °C under an inert argon atmosphere for 12–18 hours.

-

Validation Checkpoint (Self-Validating System): At 12 hours, sample the reaction mixture and analyze via LC-MS. The complete disappearance of the halogenated piperidine starting material mass and the emergence of the cross-coupled product mass confirms reaction completion, dictating whether to proceed to workup or add additional catalyst.

-

Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash column chromatography to isolate the functionalized piperidine derivative.

Conclusion

Bifunctional piperidine building blocks represent a critical nexus of synthetic accessibility and pharmacological optimization. By understanding the causality behind stereochemical design and employing self-validating synthetic protocols, drug development professionals can rapidly translate these versatile scaffolds into potent, targeted therapies for complex diseases ranging from oncology to metabolic disorders.

References

1.[1] The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide, Benchchem. URL: 2.[2] Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC), NIH. URL: 3.[5] Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors, OAText. URL: 4.[4] Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors, ResearchGate. URL: 5.[6] Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor, NIH. URL: _ 6.[3] Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, PubMed (NIH). URL: 7.[7] Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies, Brieflands. URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oatext.com [oatext.com]

- 6. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

Beyond the SDS: Technical Stewardship of 4-Bromo-1-(chlorocarbonyl)piperidine

CAS: 41253-18-3 Formula: C₆H₉BrClNO Mol.[1] Weight: 226.50 g/mol [1]

Executive Technical Summary

This guide serves as an advanced operational supplement to the standard Safety Data Sheet (SDS) for 4-bromo-1-(chlorocarbonyl)piperidine . While standard SDS documentation classifies this compound primarily as a corrosive skin irritant, its structural pharmacophore—a carbamoyl chloride fused with a halogenated piperidine —demands a higher tier of containment strategy.[1]

Core Technical Insight:

Researchers must treat this reagent not merely as an acid chloride, but as a bifunctional alkylating agent . The chlorocarbonyl moiety (

Physicochemical Identity & Reactivity Profile[2]

This compound exists at the intersection of high reactivity and hydrolytic instability.[2]

| Property | Data / Characteristic | Operational Implication |

| Physical State | Solid or viscous oil (purity dependent) | Low vapor pressure, but aerosols are highly toxic.[1] |

| Solubility | Soluble in DCM, THF, EtOAc | Incompatible with protic solvents (MeOH, Water).[1] |

| Hydrolytic Half-life | Minutes to Hours (pH dependent) | Releases HCl gas and CO₂ upon moisture contact.[1] |

| Electrophilicity | High (Carbamoyl Chloride) | Rapid reaction with amines, alcohols, and thiols.[1] |

Reactivity Visualization

The following diagram illustrates the divergent pathways of this molecule when exposed to intended nucleophiles versus environmental moisture.

Figure 1: Divergent reactivity pathways.[1] Note that hydrolysis leads to spontaneous decarboxylation and HCl release.[1]

Mechanistic Toxicology & Hazard Architecture

Standard GHS classifications often understate the risk of carbamoyl chlorides. You must operate under the assumption of "Structural Alert" toxicity .[1]

The "Two-Front" Hazard[1]

-

Acute Corrosivity (The Immediate Threat):

-

Mechanism: Upon contact with mucous membranes (lung/eye), the -COCl group hydrolyzes.[1]

-

Result: In situ generation of Hydrochloric Acid (HCl). This causes chemical burns and pulmonary edema (delayed onset up to 48 hours).[3]

-

Differentiation: Unlike simple acyl chlorides (e.g., acetyl chloride), carbamoyl chlorides are often slower to hydrolyze, allowing them to penetrate deeper into tissue before releasing acid.[1]

-

-

Genotoxicity (The Silent Threat):

-

Mechanism: Carbamoyl chlorides are direct-acting acylating agents.[1] They can transfer the carbamoyl group to the N-7 position of guanine in DNA.[1]

-

Evidence: Analogous compounds like Dimethylcarbamoyl chloride (CAS 79-44-7) are IARC Group 2A carcinogens [1].

-

Protocol: Handle 4-bromo-1-(chlorocarbonyl)piperidine as a suspected carcinogen .[1]

-

Operational Stewardship: Handling Protocols

A. Engineering Controls (Primary Barrier)[1]

-

Enclosure: All weighing and transfers must occur inside a certified Chemical Fume Hood or Glovebox.[1]

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[1] Moisture ingress will pressurize sealed vessels due to CO₂/HCl evolution.

B. Personal Protective Equipment (PPE) Matrix

-

Hands: Do not rely on standard nitrile gloves. [1]

-

Eyes: Chemical splash goggles + Face shield.[1] (Safety glasses are insufficient for corrosive liquids/solids).[1]

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 filters (Organic Vapor + Acid Gas + Particulate).[1]

C. Reaction Setup & Quenching

Crucial: Never add water directly to the neat reagent.[1] The exotherm + gas evolution can cause a "burp" or explosion.

Safe Quenching Protocol:

-

Dilute: Ensure the reaction mixture is diluted in a non-reactive solvent (DCM, Toluene).

-

Cool: Cool the vessel to 0°C.

-

Neutralize: Add a solution of saturated aqueous NaHCO₃ or 2M NaOH dropwise.

-

Why? The base neutralizes the HCl immediately, preventing acid fume release.

-

-

Vent: Ensure the vessel is open to a bubbler or scrubber to manage CO₂ evolution.[1]

Emergency Response: The "Fail-Safe" System

In the event of a spill, the presence of the chlorocarbonyl group dictates the response. Water is not the immediate solution for containment.[1][4]

Figure 2: Decision logic for spill response. Note the prohibition of water during the absorption phase.[1]

Decontamination of Surfaces

After physical removal of the solid/oil:

-

Wipe surface with a 5% Methanolic KOH solution (converts residual chloride to the methyl carbamate and neutralizes acid).[1]

References

-

International Agency for Research on Cancer (IARC). (1999).[1] Dimethylcarbamoyl Chloride.[1][4][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. World Health Organization.[1] [Link]

-

National Institutes of Health (PubChem). (2025).[1] 4-Bromo-1-piperidinecarbonyl chloride (Compound Summary). PubChem Database.[1][8] [Link]

-

Lázár, L., & Fülöp, F. (2003).[1] Recent developments in the chemistry of piperidine derivatives. Current Organic Chemistry. (Contextual reference for piperidine scaffold reactivity).

Sources

- 1. 4-Bromo-1-methylpiperidine | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. download.basf.com [download.basf.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4-Bromo-1-tosylpiperidine | C12H16BrNO2S | CID 11359032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4-Bromopiperidine-1-carbonyl chloride in organic solvents

Technical Guide: Solubility & Handling of 4-Bromopiperidine-1-carbonyl chloride

Document Control:

-

Target Compound: 4-Bromopiperidine-1-carbonyl chloride[1][2][3]

-

Chemical Formula: C₆H₉BrClNO[1]

-

Classification: Carbamoyl Chloride / Nitrogen Mustard Analog[1][2]

-

Primary Application: Electrophilic intermediate for urea and carbamate synthesis.[2]

Part 1: Executive Summary

4-Bromopiperidine-1-carbonyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly substituted ureas and carbamates.[1][2] Unlike its stable Boc-protected counterpart (tert-butyl 4-bromopiperidine-1-carboxylate), this compound carries a reactive acyl chloride moiety.[1][2]

Critical Solubility Directive: Solubility for this compound is not merely a physical property but a kinetic stability parameter . While physically soluble in protic solvents (alcohols, water), it chemically degrades in them immediately. Therefore, solvent selection must be restricted to anhydrous, non-nucleophilic, aprotic solvents .[2]

Top Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).

Part 2: Chemical Profile & Solubility Mechanics

To understand the solubility profile, one must analyze the competing forces of the molecule’s polarity and its electrophilic reactivity.

Structural Analysis

-

Lipophilic Domain: The piperidine ring and the C-Br bond provide moderate lipophilicity, allowing solubility in organic solvents like toluene and chlorinated hydrocarbons.[1][2]

-

Polar Domain: The carbonyl chloride (-N-CO-Cl) creates a strong dipole.[1][2] This prevents the compound from dissolving well in non-polar aliphatics like Hexane or Pentane.[2]

-

Reactive Domain: The carbonyl carbon is highly electrophilic. It is susceptible to nucleophilic attack by lone pairs found in water (hydrolysis) or alcohols (alcoholysis).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) , Chloroform | Excellent (Preferred) | Standard solvent for synthesis (e.g., via Triphosgene).[1][2] High solubility, inert to the acyl chloride. |

| Ethers | THF , 2-MeTHF, Dioxane | Good to Excellent | Must be anhydrous .[1][2] Stabilizers (BHT) do not interfere. Excellent for subsequent coupling reactions. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Useful for workup/extraction.[2] Ensure solvents are dried to prevent hydrolysis.[2] |

| Aromatics | Toluene, Xylene | Moderate | Soluble, often used for high-temperature crystallizations or reactions requiring thermal drive.[1][2] |

| Aliphatics | Hexane, Heptane, Pentane | Poor | The compound is too polar.[2] Useful only as an anti-solvent to precipitate the product.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | Restricted / Hazardous | WARNING: Acyl chlorides can react violently with DMSO (Pummerer-like rearrangement/exotherms).[2] DMF can catalyze decomposition.[1][2] Use only if strictly necessary and at low temps.[2] |

| Protic | Water, Methanol, Ethanol | Incompatible | Reaction occurs. Rapid hydrolysis to 4-bromopiperidine (HCl salt) or conversion to carbamates.[2] |

Part 3: Stability & Reactivity Logic

The primary failure mode in handling 4-Bromopiperidine-1-carbonyl chloride is the use of "wet" organic solvents.[1][2] The mechanism of degradation is the nucleophilic attack of water on the carbonyl carbon.[2]

Degradation Pathway:

Result: The clear solution becomes cloudy as the amine hydrochloride salt precipitates (insoluble in DCM), and gas (

The DMSO Hazard: While DMSO dissolves the compound physically, it is chemically risky.[4] Literature indicates that electrophiles (like acyl chlorides) can react with DMSO to form sulfonium intermediates, leading to exothermic decomposition or oxidation byproducts [1].

Part 4: Experimental Protocol (Standard Operating Procedure)

Objective: Dissolution of 4-Bromopiperidine-1-carbonyl chloride for use in urea synthesis.

Reagents:

-

Dichloromethane (DCM), Anhydrous (Water < 50 ppm)[2]

Workflow:

-

Preparation: Oven-dry all glassware (flasks, syringes) at 120°C for 2 hours. Cool under a stream of inert gas (N₂/Ar).

-

Solvent Check: Verify solvent quality.[1][2] If using THF, ensure it is free of peroxides and water.[2] If using DCM, distill over CaH₂ or use a molecular sieve column.[2]

-

Weighing: Weigh the carbamoyl chloride quickly in a fume hood. (Note: The compound may be lachrymatory; wear goggles and double gloves).

-

Dissolution:

-

Place the compound in the Schlenk flask.

-

Stepwise Addition: Add anhydrous DCM via syringe through a septum.[2]

-

Ratio: Aim for a concentration of 0.1 M to 0.5 M (approx. 20–100 mg/mL) for optimal stability.

-

-

Utilization: Use the solution immediately. If storage is required, keep at -20°C under positive nitrogen pressure.[1][2]

Part 5: Decision Logic & Visualization

The following diagram illustrates the critical decision-making process for solvent selection, integrating safety and chemical stability.

Caption: Decision tree for solvent selection emphasizing the exclusion of protic solvents and the safety risks associated with DMSO.

Part 6: References

-

Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Engineering.[1][2] Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137942468, 4-bromopiperidine-1-carbonyl chloride. Retrieved February 26, 2026, from [Link][2]

-

European Patent Office. (2013). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride. EP Patent Application.[1][2] Retrieved February 26, 2026, from [Link][2]

-

Kevill, D. N., & D'Souza, M. J. (2025).[5] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Molecules. Retrieved February 26, 2026, from [Link][2]

Sources

- 1. CAS 180695-79-8: tert-Butyl 4-bromopiperidine-1-carboxylate [cymitquimica.com]

- 2. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - 4-bromopiperidine-1-carbonyl chloride (C6H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Unsymmetrical Ureas Using 4-Bromopiperidine-1-carbonyl chloride

Executive Summary & Strategic Significance

The urea linkage (–NH–CO–NH–) is a privileged pharmacophore in medicinal chemistry, serving as a hydrogen-bond donor/acceptor motif critical for binding affinity in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase inhibitors, and GPCR ligands.

This guide details the use of 4-Bromopiperidine-1-carbonyl chloride (Structure 1 ) as a bifunctional electrophilic scaffold. Unlike simple alkyl isocyanates, this reagent introduces a piperidine ring with a chemically versatile handle (4-bromo) capable of downstream functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Key Advantages of this Methodology:

-

Regiocontrol: circumventing the formation of symmetrical urea byproducts common in direct phosgenation.

-

Late-Stage Diversification: The bromine handle remains intact during urea formation, allowing for "diversity-oriented synthesis" (DOS) at the final step.

-

Atom Economy: Direct coupling with amines avoids the need for hazardous Curtius rearrangements or unstable isocyanate isolation.

Chemical Basis & Mechanism[1][2][3][4]

The reaction proceeds via a Nucleophilic Acyl Substitution (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the carbamoyl chloride coupling. The base is critical to drive the equilibrium by neutralizing the HCl byproduct.

Pre-Synthesis Considerations

Reagent Stability and Handling

Carbamoyl chlorides are moisture-sensitive and can hydrolyze to the corresponding amine and

-

Quality Check: If the reagent is commercially sourced, check the appearance. It should be a white to off-white solid/semi-solid.[1] Yellowing indicates decomposition.

-

Storage: Store at 2–8°C under argon/nitrogen.

Base and Solvent Selection Matrix

Proper selection prevents side reactions (e.g., quaternization of the amine or hydrolysis).

| Parameter | Standard Conditions | Difficult Substrates (Anilines) |

| Solvent | Dichloromethane (DCM) (Anhydrous) | THF or 1,4-Dioxane (Reflux capable) |

| Base | DIPEA (Hünig's Base) or TEA | Pyridine or NaH (for weak nucleophiles) |

| Temperature | ||

| Stoichiometry | 1.0 equiv Chloride : 1.1 equiv Amine | 1.0 equiv Chloride : 1.5 equiv Amine |

Experimental Protocols

Protocol A: Standard Synthesis (Primary/Secondary Aliphatic Amines)

Target Audience: Routine synthesis of library compounds.

Reagents:

-

4-Bromopiperidine-1-carbonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Amine Solubilization: Dissolve the Amine substrate (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL). Cool the solution to

using an ice bath. -

Addition: Dissolve 4-Bromopiperidine-1-carbonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.

-

Note: Exothermic reaction. Control addition rate to maintain temp

.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (MeOH/DCM) or LCMS. Look for the disappearance of the amine peak and appearance of the urea mass (

).

-

-

Quench & Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA. (Caution: Do not use acid wash if your product contains basic heterocycles like pyridine).

-

Wash with Sat.

and Brine.[2] -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).

Protocol B: In Situ Generation (If Reagent is Unavailable)

Target Audience: When the specific carbamoyl chloride is degraded or unavailable.

Reagents:

-

Triphosgene (0.35 equiv)

-

4-Bromopiperidine Hydrobromide (1.0 equiv)[3]

-

Target Amine (1.0 equiv)

-

DIPEA (3.0 equiv)

Methodology:

-

Dissolve Triphosgene in anhydrous DCM at

. -

Add 4-Bromopiperidine HBr and DIPEA (slowly). Stir 30 mins to form the carbamoyl chloride in situ.

-

Add the Target Amine to this mixture.

-

Stir at RT for 4 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of unsymmetrical ureas.

Troubleshooting & Critical Controls

Common Failure Modes

-

Hydrolysis: If the product yield is low and you observe the formation of 4-bromopiperidine (parent amine), your solvent was wet or the chloride reagent had decomposed.

-

Fix: Distill DCM over

or use molecular sieves.

-

-

Dimerization: Formation of symmetrical ureas (Amine-CO-Amine).

-

Fix: Ensure the carbamoyl chloride is added to the amine (Protocol A) or use the in situ method with strict temperature control.

-

-

Bromine Displacement: If using a highly nucleophilic amine (e.g., pyrrolidine) and heating, you may displace the bromine at the 4-position.

-

Fix: Keep temperature

.

-

Analytical Validation

-

1H NMR: Diagnostic shift of the piperidine ring protons. The protons adjacent to the urea nitrogen (position 2,6 on piperidine) will downfield shift (

3.5–4.5 ppm) compared to the starting material. -

IR Spectroscopy: Look for the strong Urea C=O stretch at

.

Safety Profile (HSE)

-

Carbamoyl Chlorides: Suspected carcinogens and potent lachrymators. They can alkylate DNA. Always handle in a fume hood.[4]

-

Skin Contact: Corrosive.[5] Wash immediately with soap and water.[5]

-

Waste Disposal: Quench excess reagent with methanol or aqueous ammonia before disposal to convert the acid chloride to a safer ester/urea.

References

-

Konishi, K., et al. (2018). "Synthesis and biological evaluation of novel urea derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry.

-

Sartori, G., & Maggi, R. (2006). "Acyclic and cyclic ureas." Science of Synthesis, 18, 665.

-

Jag tap, A. D., et al. (2017).[6] "Ureas: Applications in Drug Design and Medicinal Chemistry."[6][7] Current Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 16218764, 4-Bromopiperidine-1-carbonyl chloride."

-

Organic Chemistry Portal. (2023). "Synthesis of Ureas - General Methods."

Sources

- 1. chembk.com [chembk.com]

- 2. nj.gov [nj.gov]

- 3. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.se [fishersci.se]

- 5. lobachemie.com [lobachemie.com]

- 6. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of piperidine carbamates from 4-Bromopiperidine-1-carbonyl chloride

Application Notes & Protocols

Topic: Preparation of Piperidine Carbamates from 4-Bromopiperidine-1-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Piperidine Carbamates

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its carbamate derivatives are of particular interest as they serve as versatile intermediates and key structural motifs in pharmacologically active agents, including inhibitors of endocannabinoid hydrolases like FAAH and MAGL.[2] The synthesis of these compounds from stable, reactive starting materials is a critical task in drug discovery pipelines.

This guide provides a detailed, experience-driven protocol for the synthesis of O-alkyl and O-aryl piperidine carbamates starting from 4-Bromopiperidine-1-carbonyl chloride. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.

Underlying Chemical Principles: Nucleophilic Acyl Substitution

The core transformation is a classic nucleophilic acyl substitution reaction.[3][4] The carbonyl carbon in 4-Bromopiperidine-1-carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent nitrogen. This makes it highly susceptible to attack by nucleophiles such as alcohols or phenols.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenoxide attacks the electrophilic carbonyl carbon. This is the rate-determining step.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated carbamate is neutralized by a base, yielding the final product and a salt byproduct (e.g., triethylammonium chloride).

The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves to scavenge the HCl gas produced during the reaction, driving the equilibrium towards the product.[3] For less reactive nucleophiles like phenols, a base is often required to first generate the more potent phenoxide nucleophile.[3]

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Materials and Instrumentation

Reagents & Solvents

-

4-Bromopiperidine-1-carbonyl chloride (Handle with care, corrosive and moisture-sensitive)

-

Alcohol or Phenol of interest (Anhydrous grade)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (Distilled from CaH₂)

-

Anhydrous Dichloromethane (DCM) (From a solvent purification system or freshly distilled)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography (230-400 mesh)[2]

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Instrumentation

-

Standard oven-dried laboratory glassware

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and UV lamp

-

Glassware for column chromatography

-

High-Resolution Mass Spectrometer (HRMS) with ESI source[2][5]

Detailed Experimental Protocols

Protocol A: General Synthesis of Piperidine Carbamates

This procedure is a general starting point and can be optimized based on the specific nucleophile used.

-

Reaction Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Place the flask under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve the desired alcohol or phenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol/phenol).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

-

Addition of Carbonyl Chloride: In a separate dry vial, dissolve 4-Bromopiperidine-1-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled alcohol/amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will likely form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting alcohol/phenol is consumed.

Caption: General experimental workflow for piperidine carbamate synthesis.

Protocol B: Work-up and Purification

-

Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acidic species) and then with brine (to aid in drying).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2]

Protocol C: Product Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.[5] The spectra should be consistent with the proposed carbamate structure. Key signals to look for include the piperidine protons and the characteristic carbonyl carbon (~155 ppm) in the ¹³C spectrum.

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the purified product and analyze using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the [M+H]⁺ or [M+Na]⁺ ion, which should match the calculated value.[2][5]

Data Presentation and Expected Results

The choice of nucleophile will influence reaction times and yields. The following table provides a general guideline.

| Nucleophile Type | Base | Typical Reaction Time | Expected Yield (%) | Notes |

| Primary Alcohol | TEA | 2 - 6 hours | 85 - 95% | Generally fast and high-yielding. |

| Secondary Alcohol | TEA/DIPEA | 4 - 12 hours | 70 - 90% | Slower due to steric hindrance. |

| Phenol | TEA | 6 - 16 hours | 65 - 85% | Less nucleophilic than alcohols; may require gentle heating. |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Moisture in the reaction flask, solvents, or reagents. | Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly opened or purified reagents.[6] |

| Insufficient reaction time or temperature. | Continue to monitor the reaction. If it is sluggish, consider gentle heating (e.g., to 40 °C) or extending the reaction time.[6] | |

| Multiple Products Observed on TLC/LC-MS | Side reaction with the base (if a nucleophilic base is used). | Use a non-nucleophilic base like TEA or DIPEA. |

| Degradation of starting material or product. | Maintain the reaction at the recommended temperature; avoid excessive heating. | |

| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for flash chromatography. Consider using a different stationary phase if necessary. |

Critical Safety Precautions

-

4-Bromopiperidine-1-carbonyl chloride: This reagent is corrosive and reacts with moisture. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Solvents: Dichloromethane is a suspected carcinogen. All handling should occur within a fume hood.

-

General Handling: Always work under an inert atmosphere to prevent the hydrolysis of the acyl chloride. Any spills should be cleaned up immediately according to established laboratory procedures.[9][10]

References

-

Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

McGregor, C., Al-Abdul-Wahid, M., Robertson, V., Cox, J., & Tremaine, P. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B, 122(40), 9349–9363. [Link]

-

Safety Data Sheet - Angene. (2021, May 1). Angene. [Link]

-

Material Safety Data Sheet - ACCELA CHEMBIO INC. (n.d.). Accela ChemBio Inc.. [Link]

-

Perinu, C., Arstad, B., Bouzga, A. M., Svendsen, J. A., & Jens, K.-J. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(36), 14571–14578. [Link]

-

Boole, R. (2025, March 31). Alcohols & Acyl Chlorides. Save My Exams. [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. angenechemical.com [angenechemical.com]

- 10. accelachem.com [accelachem.com]

Application Note: Strategic Utilization of 4-Bromopiperidine-1-carbonyl Chloride in Drug Design

This Application Note and Protocol Guide details the strategic utilization of 4-Bromopiperidine-1-carbonyl chloride in medicinal chemistry.

Executive Summary

4-Bromopiperidine-1-carbonyl chloride represents a high-value "linchpin" scaffold in modern drug discovery. Unlike simple linkers, it offers a dual-modality reactivity profile:

-

Primary Reactivity (Fast): The carbonyl chloride moiety (

) acts as a highly reactive electrophile for constructing stable urea or carbamate linkages under mild conditions. -

Secondary Reactivity (Latent): The 4-bromo substituent serves as a dormant handle, stable during the initial acylation but primed for late-stage functionalization (LSF) via metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic substitution (

).

This guide provides the validated protocols for generating this reagent in situ (due to its moisture sensitivity and limited commercial shelf-stability) and deploying it to synthesize complex pharmaceutical intermediates.

Chemical Profile & Strategic Utility

| Property | Description |

| Chemical Name | 4-Bromopiperidine-1-carbonyl chloride |

| CAS Number | Not widely listed (Intermediate); Precursor: 4-Bromopiperidine HBr (CAS: 54288-70-9) |

| Molecular Formula | |

| Molecular Weight | 226.50 g/mol |

| Physical State | Typically a viscous oil or low-melting solid; hydrolytically unstable. |

| Storage | Generate fresh or store < -20°C under Argon/Nitrogen. |

Why Use This Reagent?

-

Avoids Symmetric Urea Formation: Unlike using CDI or phosgene directly with two different amines where symmetric byproducts (

) are common, pre-forming the carbamoyl chloride locks one side of the linker, ensuring high selectivity for the asymmetric product. -

Piperidine Pharmacophore: The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs, improving solubility and metabolic stability compared to flexible alkyl chains.

Experimental Workflows

Visualizing the Reaction Pathway

The following flowchart illustrates the decision matrix for using this reagent, from generation to late-stage diversification.

Caption: Logical workflow for generating and utilizing 4-Bromopiperidine-1-carbonyl chloride in divergent synthesis.

Detailed Protocols

Protocol A: In-Situ Generation of 4-Bromopiperidine-1-carbonyl Chloride

Since the isolated reagent is unstable, this protocol generates it immediately prior to use.

Reagents:

-

4-Bromopiperidine hydrobromide (1.0 equiv)

-

Triphosgene (0.35 equiv) — Safer solid alternative to phosgene.

-

Triethylamine (TEA) or DIPEA (2.2 equiv)

-

Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Safety Prep: Work in a well-ventilated fume hood.[1] Triphosgene liberates phosgene gas upon decomposition. Have aqueous ammonia ready to neutralize spills.

-

Dissolution: In a flame-dried Round Bottom Flask (RBF) under

, dissolve Triphosgene (0.35 eq) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C . -

Amine Preparation: In a separate vial, suspend 4-Bromopiperidine HBr (1.0 eq) in DCM and add TEA (2.2 eq). Stir until clear (free-basing).

-

Addition (Critical): Slowly add the piperidine solution dropwise to the Triphosgene solution at 0°C over 30 minutes.

-

Expert Tip: Adding amine TO triphosgene (Inverse Addition) prevents the formation of the symmetric urea dimer (

).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 minutes.

-

Confirmation: Aliquot a small sample, quench with MeOH, and check LCMS for the methyl carbamate adduct (

) to confirm conversion of amine to carbamoyl chloride. -

Usage: Use this solution directly in Protocol B or C. Do not store for >12 hours.

Protocol B: Synthesis of Unsymmetrical Ureas

Targeting the formation of Piperidine-CO-NH-R linkages.

Reagents:

-

Freshly prepared 4-Bromopiperidine-1-carbonyl chloride solution (from Protocol A).

-

Target Primary Amine (

) (0.9 - 1.0 equiv). -

Base: TEA or Pyridine (1.5 equiv).

Step-by-Step Procedure:

-

Cooling: Cool the carbamoyl chloride solution (from Protocol A) back to 0°C .

-

Nucleophile Addition: Add the Target Amine and Base dissolved in minimal DCM dropwise.

-

Reaction: Stir at RT for 2–12 hours. Monitor by TLC/LCMS.

-

Note: The reaction is usually fast. If the amine is unreactive (e.g., electron-deficient aniline), add catalytic DMAP (0.1 eq) and heat to reflux (40°C).

-

-

Workup:

-

Quench with saturated

. -

Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The urea is typically stable and solid.

Protocol C: Late-Stage Functionalization (The "Handle")

Utilizing the 4-Bromo group after the urea is formed.

Context: The urea linkage is stable to basic cross-coupling conditions, allowing modification of the piperidine ring.

Example: Suzuki-Miyaura Coupling

-

Dissolve the 4-Bromo-urea intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1).

-

Add Aryl Boronic Acid (1.2 eq) and

(3.0 eq). -

Degas with Nitrogen for 10 min.

-

Add

(0.05 eq). -

Heat at 80–100°C for 4–16 hours.

-

Result: A library of bi-aryl piperidine ureas can be rapidly generated from a single common intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Symmetric Dimer Formation | Amine added too fast or Triphosgene added TO amine. | Ensure Inverse Addition (Amine -> Triphosgene) at 0°C. |

| Low Yield of Urea | Hydrolysis of Carbamoyl Chloride. | Ensure solvents are anhydrous . Use the chloride solution immediately. |

| Unreacted Aniline | Low nucleophilicity of target amine. | Add DMAP (catalytic) or switch solvent to DCE and heat to 60°C. |

| Decomposition of Chloride | Moisture ingress. | Use a drying tube or positive |

Safety & Handling (Critical)

-

Triphosgene: Solid triphosgene is safer than gas but still lethal if inhaled.[1] It decomposes to phosgene on contact with moisture. Always weigh in a hood.

-

Carbamoyl Chlorides: Potent lachrymators and corrosive. Causes severe skin burns. Double-glove and use eye protection.[2]

-

Waste Disposal: Quench all reaction mixtures and glassware with 10% aqueous ammonia or saturated sodium bicarbonate to destroy residual phosgene/carbamoyl chloride traces before disposal.

References

-

Ghorbani-Choghamarani, A., & Azadi, G. (2016).[3] Triphosgene and its Application in Organic Synthesis. Current Organic Chemistry.

-

Cotarca, L., et al. (2010). Bis(trichloromethyl) Carbonate (Triphosgene).[4] Encyclopedia of Reagents for Organic Synthesis.

-

Varjosaari, S. E., et al. (2016).[5] One-Pot Synthesis of O-Aryl Carbamates. Synthesis.

-

BenchChem Technical Guides. (2025). Stability and Storage of N-Ethylcarbamoyl Chloride.

-

Organic Syntheses. (2024). Preparation of S,S-Di(pyridin-2-yl) carbonodithioate using Triphosgene. Org. Synth. 2024, 101, 274-291.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Moisture-Sensitive Carbamoyl Chloride Reagents

Welcome to the Technical Support Center for reactive chemical intermediates. Carbamoyl chlorides (such as dimethylcarbamoyl chloride or N-ethylcarbamoyl chloride) are highly versatile electrophiles used extensively in pharmaceutical and agrochemical synthesis. However, their inherent electrophilicity makes them exceptionally sensitive to atmospheric moisture and nucleophiles.

This guide provides researchers and drug development professionals with the mechanistic causality behind reagent degradation, actionable troubleshooting steps, and self-validating protocols to ensure experimental integrity.

The Causality of Degradation: Mechanism & Kinetics

To effectively handle carbamoyl chlorides, one must first understand why they degrade so rapidly. The reactivity of the carbamoyl chloride family is dictated by the highly electrophilic carbonyl carbon.

The solvolysis (and specifically hydrolysis) of N,N-disubstituted carbamoyl chlorides generally proceeds through a dissociative SN1 mechanism [1]. The rate-limiting step is the dissociation of the carbon-chlorine bond to form a transient carbamoyl cation intermediate[2]. When exposed to ambient moisture, water acts as a nucleophile, attacking this cation to form an unstable carbamic acid[3].

This carbamic acid cannot be isolated; it undergoes rapid, irreversible decomposition into a secondary amine, carbon dioxide (CO2), and hydrochloric acid (HCl)[3][4].

Hydrolysis degradation pathway of N,N-disubstituted carbamoyl chlorides via an SN1 mechanism.

The generation of HCl gas explains why degraded carbamoyl chlorides often "fume" upon opening. Furthermore, the newly formed amine can react with remaining intact carbamoyl chloride molecules to form unwanted urea byproducts, severely depressing your synthetic yields.

Troubleshooting & FAQs

Q1: My dimethylcarbamoyl chloride (DMCC) reagent is fuming when I open the bottle, and my reaction yields have dropped from 85% to 30%. What is happening? A: Fuming is a definitive indicator of advanced hydrolysis, representing the release of HCl gas. DMCC is exceptionally sensitive to water; its hydrolysis half-life in aqueous conditions is approximately 54 seconds at 14°C, and about 6 minutes even at 0°C[4][5]. If the bottle was opened in ambient air, atmospheric moisture has already degraded a significant portion of the reagent into dimethylamine, CO2, and HCl[4]. You must discard the compromised bottle and utilize air-free techniques (see Protocol A) for future transfers.

Q2: How should I properly store carbamoyl chloride reagents to prevent this degradation? A: These reagents must be stored in a cool, dry environment (typically 2–8°C) to minimize the thermodynamic driving force for decomposition[3]. More importantly, they must be stored under a strictly inert atmosphere (Nitrogen or Argon) in tightly sealed, corrosive-resistant containers[3]. Never store them in the same secondary container as nucleophiles like alcohols, strong bases, or amines.

Q3: I need to set up a test-scale reaction. Should I use a Schlenk line or a glovebox? A: Both are acceptable, but the choice depends on the physical state of the reagent and the required precision. A glovebox provides a continuously scrubbed atmosphere containing less than 0.1 ppm of oxygen and water, making it ideal for storing and weighing solid moisture-sensitive reagents[6]. For liquid carbamoyl chlorides, benchtop Schlenk line techniques using purged syringes are often more practical and prevent the introduction of corrosive vapors into the glovebox catalyst system[6][7].

Quantitative Kinetic & Stability Data

To predict the behavior of your reagents during experimental setup, refer to the following kinetic parameters gathered from literature on carbamoyl chlorides.

| Reagent / Property | Condition | Value | Causality / Impact on Experiment |

| Dimethylcarbamoyl Chloride (DMCC) | Hydrolysis Half-life (14°C) | ~54 seconds | Rapid degradation requires strict Schlenk/glovebox handling. |

| Dimethylcarbamoyl Chloride (DMCC) | Hydrolysis Half-life (0°C) | ~6 minutes[4][5] | Reactions must be kept on ice during aqueous quenching to control exotherms. |

| Dimethylcarbamoyl Chloride (DMCC) | Activation Energy (Ea) | 20.63 kcal/mol[8] | High temperature drastically accelerates SN1 dissociation. |

| N,N-Bis(2-chloroethyl)carbamoyl Chloride | Hydrolysis Half-life (37°C, pH 7.4) | ~20 minutes[9] | Aqueous biological assays must account for rapid loss of active compound. |

Self-Validating Experimental Protocols

To ensure trustworthiness in your synthetic workflows, do not rely on assumptions about reagent purity. The following protocols provide a self-validating system for handling and verifying carbamoyl chlorides.

Protocol A: Air-Free Transfer using a Schlenk Line

This protocol ensures that liquid carbamoyl chlorides are transferred without exposure to ambient humidity[7].

-

Glassware Preparation: Dry the receiving Schlenk flask in an oven at 150°C for at least 2 hours. Cap with a high-quality rubber septum while hot and allow it to cool under vacuum.

-

Purge Cycles: Connect the flask to the Schlenk line. Perform three complete vacuum/inert gas (Nitrogen or Argon) cycles. Leave the flask under a positive pressure of inert gas[7].

-

Syringe Preparation: Attach a long needle to a gas-tight syringe. Insert the needle through the septum of the receiving flask to flush the syringe with inert gas. Draw and expel the inert gas three times[7].

-

Reagent Transfer: Insert the purged syringe into the septum of the carbamoyl chloride reagent bottle (which must also be under positive inert gas pressure). Withdraw slightly more than the required volume, push out any bubbles, and adjust to the exact volume.

-

Delivery: Transfer the needle to the receiving flask and dispense the reagent slowly.

-

Cleanup: Immediately rinse the syringe and needle with a quenching solution (e.g., dilute NaOH or aqueous amine) to neutralize residual reagent before it corrodes the metal needle.

Step-by-step experimental workflow for the air-free transfer of moisture-sensitive reagents.

Protocol B: HPLC-Based Hydrolysis Degradation Check (Self-Validation)

If you suspect your reagent has degraded, use this analytical method to validate its integrity before committing to a large-scale synthesis[1][9].

-

Sample Preparation: Under a nitrogen atmosphere, withdraw 10 µL of the carbamoyl chloride reagent and dissolve it in 1.0 mL of anhydrous acetonitrile (HPLC grade).

-

Quenching (Optional for Kinetics): If monitoring the rate of hydrolysis, introduce a specific volume of water, then stop the reaction at desired time points by crashing out the mixture into a cold amine solution (e.g., diethylamine in acetonitrile) to form a stable urea derivative[1].

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 3 minutes to pellet any precipitated salts (e.g., amine hydrochlorides)[1][9].

-

HPLC Analysis: Inject the supernatant into an HPLC equipped with a C18 reverse-phase column. Use a gradient of water and acetonitrile.

-

Data Interpretation: Monitor the UV absorbance. The disappearance of the parent carbamoyl chloride peak and the appearance of highly polar degradation peaks (amines) or urea derivatives confirms degradation[1]. Calculate the purity ratio by comparing peak areas.

References

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health (NIH) / MDPI. Available at: [Link]

-

Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598. PubChem (NIH). Available at: [Link]

-

Dimethylcarbamoyl Chloride. All About Drugs. Available at: [Link]

-

Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at:[Link]

-

Gloveboxes. The Schlenk Line Survival Guide. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]

- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 7. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 8. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Storage conditions to prevent degradation of bromopiperidine reagents

Topic: Storage & Handling to Prevent Degradation

Ticket ID: BROM-PIP-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Free Base" Trap

Welcome to the Heterocycle Stability Hub. If you are here, you likely encountered a black tarry mess where your white powder used to be, or your cross-coupling reaction yield has inexplicably dropped to zero.

The Core Reality: Bromopiperidines (3-bromo and 4-bromo isomers) are chemically schizophrenic.

-

As a Salt (HCl/HBr): They are docile, stable solids that can sit in a fridge for years.

-

As a Free Base: They are "suicidal" molecules. Once the amine is deprotonated, the molecule possesses both a nucleophile (the amine) and an electrophile (the C-Br bond) within the same structure, or accessible intermolecularly.

This guide is not just a list of temperatures; it is a protocol to prevent these molecules from destroying themselves before they react with your target.

Module 1: The Mechanics of Degradation

To store these reagents, you must understand how they die. The degradation is primarily driven by the Lone Pair Effect .

The Pathways to Destruction

When bromopiperidine is in its free base form (neutral pH or basic conditions), the nitrogen lone pair is active. This triggers two fatal pathways:

-

Intermolecular Self-Alkylation (Polymerization): The nitrogen of Molecule A attacks the carbon-bromide center of Molecule B. This creates an insoluble oligomer/polymer network (often observed as a yellow/brown gum).

-

E2 Elimination (Dehydrohalogenation): The basic amine (or external base) abstracts a proton adjacent to the bromine, kicking out HBr and forming a double bond (tetrahydropyridine).

Visualization of Failure Modes

The following diagram illustrates why the Salt Form is the only safe storage state.

Figure 1: The "Suicide" Mechanism. In the salt form (Green Zone), the nitrogen lone pair is protonated and unavailable to initiate attacks. Once deprotonated (Red Zone), the molecule rapidly degrades via self-alkylation or elimination.

Module 2: Storage Protocols & Specifications

Do not deviate from these standards. The "Room Temperature" label on some commercial bottles assumes a perfectly sealed, inert atmosphere, which is rarely maintained after the first use.

Storage Specification Table

| Parameter | Hydrobromide/Hydrochloride Salt (Recommended) | Free Base (Not Recommended) |

| Temperature | 2°C to 8°C (Refrigerator) | -80°C (Deep Freeze) |

| Atmosphere | Tightly sealed; Argon backfill preferred. | Strict Inert Gas (Argon) required. |

| Light | Protect from light (Amber vials). C-Br bonds are photolabile. | Critical light protection. |

| Hygroscopicity | High. Absorbs water, leading to hydrolysis. | Moderate. |

| Shelf Life | 12–24 Months (if dry). | < 24 Hours (Use immediately). |

| Container | Glass with Teflon-lined cap. | Use immediately; do not store. |

The "Golden Rule" of Handling

NEVER store the free base. If your protocol requires the free amine, generate it in situ or immediately prior to use. Never isolate, rotovap, and store the free base oil overnight, even in a freezer.

Module 3: Troubleshooting Guide (Q&A)

Q1: My white bromopiperidine HBr powder has turned yellow/orange. Is it usable?

-

Diagnosis: This indicates partial oxidation or the beginning of dehydrohalogenation (releasing trace HBr, which oxidizes).

-

Solution:

-